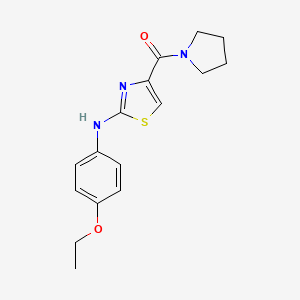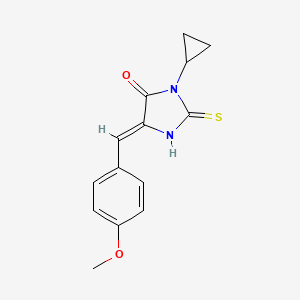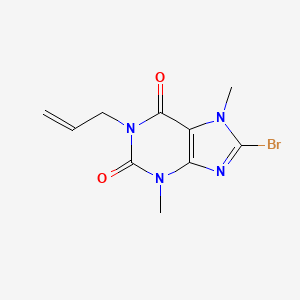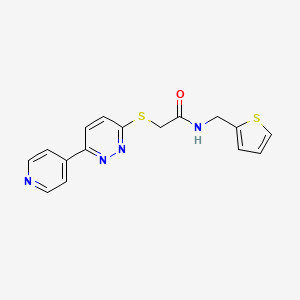
(2-((4-Ethoxyphenyl)amino)thiazol-4-yl)(pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2-((4-Ethoxyphenyl)amino)thiazol-4-yl)(pyrrolidin-1-yl)methanone” is a derivative of thiazole, a heterocyclic compound that contains sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by the substituents on the thiazole ring .
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .科学的研究の応用
Synthesis and Antimicrobial Activity
One key area of application involves the synthesis of novel derivatives and their evaluation for antimicrobial activities. For instance, Patel et al. (2011) focused on the synthesis of new pyridine derivatives using 2-amino substituted benzothiazoles and evaluated their antimicrobial activities, highlighting variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Similarly, Wardkhan et al. (2008) explored the synthesis of thiazoles and their fused derivatives, assessing their antimicrobial activities against various bacterial and fungal strains (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Spectral Characterization and Docking Studies
Another application area is the spectral characterization and docking studies of thiazolyl compounds for understanding their antibacterial activity. Shahana and Yardily (2020) synthesized and characterized novel thiazolyl compounds, employing density functional theory (DFT) and molecular docking studies to elucidate their structural properties and potential antibacterial activity (Shahana & Yardily, 2020).
Organotin(IV) Complexes and Biological Screening
Research by Singh et al. (2016) on organotin(IV) complexes of (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone derivatives demonstrated their synthesis and characterization. These complexes were evaluated for in vitro antimicrobial activities, showing enhanced antibacterial potential, suggesting their application as drug candidates (Singh, Singh, & Bhanuka, 2016).
Antitumor Agents and Structure-Activity Relationships
Hayakawa et al. (2004) discovered a cytotoxic agent with selectivity against a tumorigenic cell line, leading to the study of structure-activity relationships among synthesized derivatives. This research contributes to the understanding of molecular designs for antitumor agents (Hayakawa, Shioya, Agatsuma, Furukawa, & Sugano, 2004).
作用機序
Thiazoles
are a type of heterocyclic compound that have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . They have been associated with a broad range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Indole derivatives
, on the other hand, have been found in many important synthetic drug molecules and have been associated with various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
特性
IUPAC Name |
[2-(4-ethoxyanilino)-1,3-thiazol-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-2-21-13-7-5-12(6-8-13)17-16-18-14(11-22-16)15(20)19-9-3-4-10-19/h5-8,11H,2-4,9-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUDZNJOMGFTLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=CS2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2964371.png)
![3-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide](/img/structure/B2964375.png)
![Methyl 2-[2-[4-[methyl(phenyl)sulfamoyl]benzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2964376.png)




![Tert-butyl N-[(4-ethynyl-1,3-oxazol-5-yl)methyl]carbamate](/img/structure/B2964385.png)

![2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, 2-[(1R)-1-phenylethyl]-, ethyl ester, (1S,3S,4R)-](/img/structure/B2964387.png)
![2-[4-(Difluoromethoxy)phenyl]-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2964388.png)


